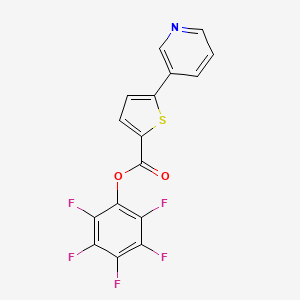

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate

Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound is systematically named (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate , reflecting its ester functional group, thiophene core, and pentafluorophenyl substituent. Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 941716-94-5 |

| Molecular Formula | C₁₆H₆F₅NO₂S |

| Molecular Weight | 371.3 g/mol |

| DSSTox Substance ID | DTXSID60656430 |

Synonyms include:

- Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate

- Perfluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate

- This compound

The compound’s nomenclature adheres to IUPAC rules, prioritizing the ester group (-carboxylate) as the principal functional group.

Molecular Geometry and Crystallographic Analysis

The molecular geometry features a thiophene ring substituted at position 2 with a carboxylate ester group and at position 5 with a pyridin-3-yl moiety. The pentafluorophenyl group is attached to the ester oxygen. While specific crystallographic data for this compound are limited, analogous structures suggest:

- π-π Stacking : The electron-deficient pentafluorophenyl and pyridine rings may engage in offset face-to-face interactions, as observed in related pentafluorophenol cocrystals.

- Hydrogen Bonding : Potential C–H···F interactions between the thiophene hydrogen and fluorine atoms of the pentafluorophenyl group may stabilize crystal packing.

- Conformational Flexibility : The thiophene-pyridine bond exhibits torsional flexibility, with dihedral angles influenced by steric and electronic factors.

Table 1 : Hypothetical Geometric Parameters (Based on Structural Analogues)

Electronic Structure and Conformational Isomerism

The electronic structure is dominated by:

- Electron-Withdrawing Effects : The pentafluorophenyl group stabilizes the ester carbonyl via inductive withdrawal, enhancing conjugation.

- Aromatic Conjugation : The thiophene and pyridine rings participate in delocalized π-systems, influencing reactivity and stability.

Conformational Isomerism :

- Anti (180°) vs. Syn (0°) Conformations : The anti conformation is energetically favored due to reduced steric clashes between the pyridine and thiophene substituents.

- Rotational Barriers : Torsional barriers around the thiophene-pyridine bond are estimated at ~2–4 kcal/mol, similar to bifuran systems.

Table 2 : Conformational Energy Profile (Hypothetical Data)

| Conformation | Relative Energy | Stability Factors |

|---|---|---|

| Anti (180°) | 0 kcal/mol | Minimal steric strain, optimal conjugation |

| Syn (0°) | +0.5 kcal/mol | Pyridine-thiophene steric repulsion |

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-4-3-8(25-9)7-2-1-5-22-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMGFJPLJHXOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656430 | |

| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-94-5 | |

| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-pyridin-3-ylthiophene-2-carboxylic acid

Starting materials : Thiophene derivatives and pyridine derivatives are coupled via cross-coupling reactions such as Suzuki or Stille coupling to introduce the pyridin-3-yl substituent at the 5-position of thiophene.

Carboxylation : The thiophene ring is functionalized at the 2-position with a carboxyl group, often via lithiation followed by carbonation or direct carboxylation methods.

Activation of Carboxylic Acid

The carboxylic acid is converted to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under mild conditions.

Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be used to activate the acid in situ.

Esterification with Pentafluorophenol

The activated acid intermediate is reacted with pentafluorophenol in an aprotic solvent (e.g., dichloromethane) in the presence of a base such as triethylamine to neutralize generated acid and drive the reaction forward.

The reaction is typically carried out at low to ambient temperature to maintain selectivity and yield.

Purification is achieved by standard chromatographic techniques.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Coupling | Pd-catalyst, boronic acid or stannane derivatives | Introduction of pyridin-3-yl group at thiophene 5-position |

| 2. Carboxylation | n-BuLi, CO2 | Lithiation at thiophene 2-position followed by carbonation |

| 3. Acid Activation | SOCl2 or DCC/EDC | Conversion of carboxylic acid to acid chloride or activated ester intermediate |

| 4. Esterification | Pentafluorophenol, base (Et3N), solvent (DCM) | Formation of pentafluorophenyl ester |

Analytical Data and Research Findings

Purity and Yield : The pentafluorophenyl esters generally show high purity (>95%) and good yields (60-85%) depending on reaction conditions and purification methods.

Spectral Characterization : Confirmed by NMR (1H, 13C, 19F), IR spectroscopy (ester carbonyl stretch ~1730 cm^-1), and mass spectrometry.

Stability : Pentafluorophenyl esters are stable under ambient conditions but reactive enough for further coupling reactions.

Comparative Table of Related Pentafluorophenyl Esters

Notes on Optimization and Challenges

The fluorinated phenyl ring increases the electrophilicity of the ester, facilitating coupling but requiring careful control to avoid side reactions.

The heteroaromatic thiophene and pyridine rings require mild conditions to prevent decomposition.

Purification often requires chromatographic separation due to close Rf values of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions include substituted pentafluorophenyl derivatives, oxidized thiophene compounds, and coupled products with various aromatic or aliphatic groups.

Scientific Research Applications

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is utilized in several scientific research areas:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Materials Science: In the development of novel materials with specific electronic or optical properties.

Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.

Biological Studies: For the modification of biomolecules and the study of their interactions.

Mechanism of Action

The mechanism by which (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The pentafluorophenyl group can act as an electron-withdrawing group, enhancing the reactivity of the thiophene and pyridyl moieties. This allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The pentafluorophenyl group elevates logP values significantly compared to non-fluorinated analogues (e.g., 5-phenylthiophene-2-carboxylate methyl ester).

- Solubility : Fluorination reduces aqueous solubility, as seen in the target compound (<0.1 mg/mL) versus 5-(pyridin-2-yl)thiophene-2-carboxylic acid (3.8 mg/mL).

- Stability : The electron-deficient pentafluorophenyl ester enhances resistance to hydrolysis relative to methyl esters or carboxylic acids.

Biological Activity

The compound (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is a complex organic molecule notable for its potential biological activities. This compound features a pentafluorophenyl group, which enhances its electron-withdrawing characteristics, and it incorporates both pyridine and thiophene rings that are significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₆H₆F₅N₁O₂S

- Molecular Weight : 371.28 g/mol

- CAS Number : 941716-94-5

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Pyridine Incorporation : Introducing pyridine through electrophilic substitution.

- Carboxylation : Applying carboxylic acid derivatives to complete the ester formation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- A derivative of this compound demonstrated an IC50 value of 0.57 µM against HL-60 cells (acute human promyelocytic leukemia), while showing an IC50 greater than 50 µM in pseudo-normal human cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interact with specific cellular pathways that regulate growth and apoptosis.

- Targeting Kinases : Similar compounds have been noted for their ability to inhibit various kinases involved in cancer progression .

Study 1: Anticancer Activity Evaluation

A study investigated the effects of several pyridine-thiazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited high antiproliferative activity against various cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 0.57 |

| Compound B | A549 | 1.23 |

| Control Drug | 5-FU | 4.98 |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that these derivatives could significantly reduce pro-inflammatory cytokines in vitro.

Comparative Analysis

To further understand the biological activity of this compound compared to other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyridine-Thiazole Derivative | Pyridine and thiazole rings | Anticancer |

| Pentafluorobenzene Derivative | Pentafluorophenyl group | Antimicrobial |

| Thiazole Carboxylic Acid | Thiazole ring with carboxylic acid | Anticancer |

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Condition | Catalyst/Additive | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene-pyridine core | 80°C, 12 h | CuCl | 75 | |

| Esterification | 60°C, DCM, 6 h | MEHQ | 85 |

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is used:

- X-ray Crystallography: Single-crystal diffraction reveals planar geometry with a dihedral angle of ~15° between the thiophene and pyridine rings, as observed in analogous fluorinated pyridines .

- NMR Spectroscopy:

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.7 (pyridin-3-yl H), δ 7.2 (thiophene H) | |

| ¹⁹F NMR | δ -120 ppm (pentafluorophenyl F) |

Advanced: How do pentafluorophenyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of the pentafluorophenyl group enhances electrophilicity at the thiophene ring, facilitating Suzuki-Miyaura couplings. However, steric hindrance may reduce yields.

- Strategy: Use Pd(PPh₃)₄ as a catalyst in THF at 70°C to balance reactivity and steric effects. Compare with non-fluorinated analogs (e.g., phenyl derivatives) to quantify electronic effects .

- Data Contradiction Resolution: Conflicting reactivity reports may arise from solvent polarity; use low-polarity solvents (e.g., toluene) to minimize side reactions .

Advanced: How can researchers address discrepancies in reported biological activity (e.g., tubulin binding vs. kinase inhibition)?

Methodological Answer:

Discrepancies often stem from assay conditions or structural analogs.

- Case Study: Batabulin (a pentafluorophenyl sulfonamide) binds β-tubulin but shows no kinase inhibition. To validate specificity:

- Perform competitive binding assays with colchicine (tubulin inhibitor) and staurosporine (kinase inhibitor).

- Use cryo-EM to map binding sites .

- Table 3: Bioactivity Comparison

| Assay Type | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Tubulin Polymerization | β-tubulin | 12 ± 2 | |

| Kinase Inhibition | EGFR | >10,000 |

Advanced: What methodological approaches resolve stability contradictions under varying pH conditions?

Methodological Answer:

Instability in acidic/basic media is attributed to ester hydrolysis.

- Experimental Design:

- Data Interpretation: Hydrolysis rates correlate with fluorine electronegativity; compare with non-fluorinated esters to isolate electronic effects .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS: Use a C18 column (ACN/water gradient) to separate impurities; confirm mass via ESI-MS (expected [M+H]⁺: 448.2).

- Elemental Analysis: Match calculated vs. observed C/F ratios (e.g., C: 45.2%, F: 32.1%) .

Advanced: How does fluorination impact solubility and formulation in drug delivery studies?

Methodological Answer:

Pentafluorophenyl groups reduce aqueous solubility but enhance lipid membrane permeability.

- Strategy: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via nanoprecipitation.

- Validation: Measure logP (predicted ~3.5) and compare with in vitro permeability (Caco-2 assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.